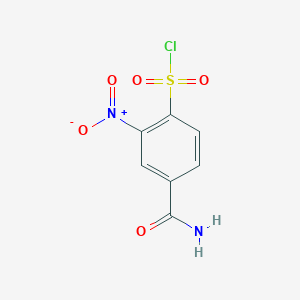
ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate, also known as E5MPC, is a small organic molecule that has been studied extensively for its potential applications in scientific research. It is a member of the pyrazole family of compounds and is known for its unique properties, such as its ability to form stable complexes with metal ions and its ability to interact with proteins. E5MPC has been used in a variety of scientific research applications, including as a fluorescent dye, an enzyme inhibitor, and an anti-cancer agent.
Scientific Research Applications
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate has been used in a variety of scientific research applications, including as a fluorescent dye, an enzyme inhibitor, and an anti-cancer agent. As a fluorescent dye, this compound has been used to detect and quantify metal ions in solution, as well as to detect and quantify proteins in solution. As an enzyme inhibitor, this compound has been used to inhibit the activity of enzymes such as proteases and kinases. As an anti-cancer agent, this compound has been used to inhibit the growth of cancer cells in vitro and in vivo.
Mechanism of Action
The mechanism of action of ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate is complex and is not fully understood. However, it is thought to involve the formation of stable complexes with metal ions, which can then interact with proteins. This compound can also interact directly with proteins, which can lead to the inhibition of enzyme activity. In addition, this compound has been shown to inhibit the growth of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is thought to interact with proteins and metal ions in a variety of ways. For example, this compound has been shown to inhibit the activity of enzymes such as proteases and kinases, as well as to inhibit the growth of cancer cells. In addition, this compound has been shown to have antioxidant properties, which may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate in laboratory experiments include its ability to form stable complexes with metal ions and its ability to interact with proteins. This makes it useful for detecting and quantifying metal ions and proteins in solution. It also has potential therapeutic applications, such as its ability to inhibit the growth of cancer cells. However, there are some limitations to using this compound in laboratory experiments, such as its relatively low solubility in water and its instability in the presence of light.
Future Directions
There are a number of potential future directions for the use of ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate in scientific research. These include further research into its mechanism of action, its potential therapeutic applications, its ability to detect and quantify metal ions and proteins, and its potential as a fluorescent dye. In addition, further research into its stability and solubility in a variety of solvents is needed. Finally, further research into its potential as an anti-cancer agent is needed in order to determine its efficacy and safety in vivo.
Synthesis Methods
Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxylate can be synthesized in a variety of ways, including via a three-step reaction sequence. The first step involves the reaction of ethyl 1-methyl-1H-pyrazol-4-yl-carboxylate with 1,3-dioxane and triethylamine to form this compound. The second step involves the reaction of the oxazole intermediate with ethyl chloroformate to form this compound. The third step involves the reaction of the oxazole intermediate with ethyl chloroformate to form this compound.
properties
IUPAC Name |
ethyl 5-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c1-3-15-10(14)8-9(16-6-11-8)7-4-12-13(2)5-7/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJUWCGAXPPJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


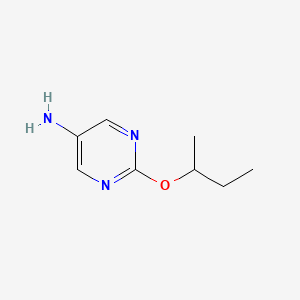
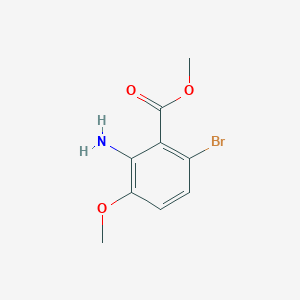
![(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid](/img/structure/B6616444.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)
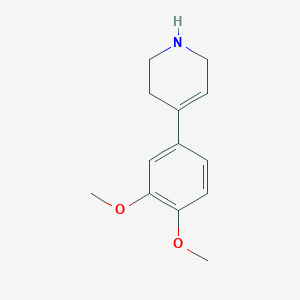
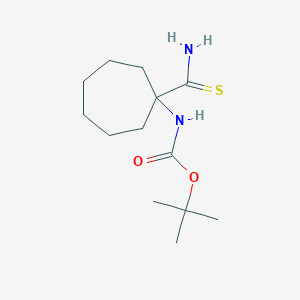
![N-[(2-bromophenyl)methyl]-7H-purin-6-amine](/img/structure/B6616476.png)



